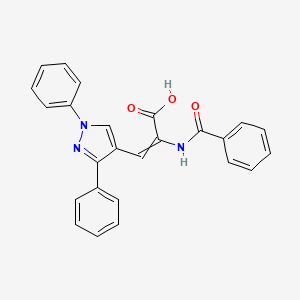
2-Benzamido-3-(1,3-diphenylpyrazol-4-yl)prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzamido-3-(1,3-diphenylpyrazol-4-yl)prop-2-enoic acid is a complex organic compound that features a benzamido group and a diphenylpyrazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzamido-3-(1,3-diphenylpyrazol-4-yl)prop-2-enoic acid typically involves multi-step organic reactions. One common method involves the reaction of 1,3-diphenylpyrazole-4-carboxaldehyde with benzamido derivatives under specific conditions . The reaction conditions often include the use of catalysts such as triethylamine and solvents like ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Benzamido-3-(1,3-diphenylpyrazol-4-yl)prop-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzamido group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Aplicaciones Científicas De Investigación
2-Benzamido-3-(1,3-diphenylpyrazol-4-yl)prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antitumor and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Benzamido-3-(1,3-diphenylpyrazol-4-yl)prop-2-enoic acid involves its interaction with specific molecular targets. It may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis . The pathways involved can vary depending on the specific application and target enzyme.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Diphenylpyrazole-4-carboxaldehyde: Shares the diphenylpyrazole moiety but lacks the benzamido group.
2-Benzamido-3-(4-bromophenyl)prop-2-enoic acid: Similar structure but with a bromophenyl group instead of the diphenylpyrazole moiety.
Uniqueness
2-Benzamido-3-(1,3-diphenylpyrazol-4-yl)prop-2-enoic acid is unique due to its combination of the benzamido group and the diphenylpyrazole moiety, which imparts specific chemical and biological properties not found in similar compounds .
Propiedades
Número CAS |
52127-73-8 |
|---|---|
Fórmula molecular |
C25H19N3O3 |
Peso molecular |
409.4 g/mol |
Nombre IUPAC |
2-benzamido-3-(1,3-diphenylpyrazol-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C25H19N3O3/c29-24(19-12-6-2-7-13-19)26-22(25(30)31)16-20-17-28(21-14-8-3-9-15-21)27-23(20)18-10-4-1-5-11-18/h1-17H,(H,26,29)(H,30,31) |
Clave InChI |
DULRAVTWPUJQHK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NN(C=C2C=C(C(=O)O)NC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















